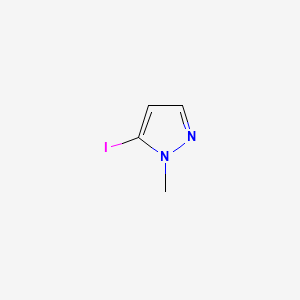

2-(4-氯苯基)-4-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis

This involves determining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining the physical and chemical properties of the compound. It can include its melting point, boiling point, solubility, and stability .科学研究应用

环境影响和退化

氯酚类化合物,包括与“2-(4-氯苯基)-4-甲基吡啶”相关的化合物的环境影响已被广泛研究。这些化合物以对哺乳动物和水生生物的中等到相当毒性而闻名,尤其是在长期暴露下。氯酚类化合物在环境中的持久性可以有所不同,取决于是否存在能够生物降解的适应微生物群。有趣的是,尽管它们持久存在,但预计其生物富集将很低,尽管它们由于其强烈的感官效应(Krijgsheld & Gen, 1986)而产生显着影响。

毒理学和公共卫生

氯酚类化合物,与“2-(4-氯苯基)-4-甲基吡啶”在化学上密切相关,一直受到对其潜在健康影响的审查。研究指出这些化合物可能对环境和公共卫生产生各种毒性影响。它们引起氧化应激,影响免疫系统,破坏内分泌功能,并且在较高浓度下可能导致水生生物凋亡。这种广泛的毒性效应范围突显了需要谨慎管理和补救策略以减轻它们在环境中的存在(Ge et al., 2017)。

生物降解和补救努力

通过涉及零价铁和双金属的过程降解氯酚类化合物已经得到广泛审查,为这些持久性污染物的补救提供了有效方法的见解。这些方法包括脱氯、吸附和共沉淀,通过使用双金属系统来解决传统补救材料的有限长期反应性。这项研究强调了创新方法的潜力,以克服氯酚类化合物在环境中持久存在所带来的挑战(Gunawardana, Singhal, & Swedlund, 2011)。

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production .

Biochemical Pathways

Similar compounds like ddt (1,1,1-trichloro-2,2-bis(4’-chlorophenyl)ethane) have been shown to undergo various metabolic changes, indicating a potential for isomer-specific differentiation during metabolism .

Pharmacokinetics

A study on similar compounds showed that they have improved kinetic solubilities compared to their parental compounds and are metabolically stable in vitro . These properties impact the bioavailability of the compound, which is crucial for its effectiveness.

Result of Action

Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that similar compounds like ddt and its metabolites can be influenced substantially by environmental processes such as biotransformation or transfer between compartments .

安全和危害

未来方向

属性

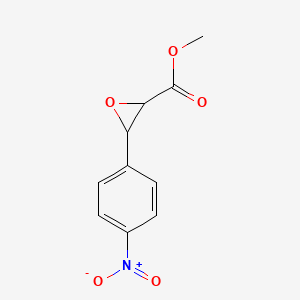

IUPAC Name |

2-(4-chlorophenyl)-4-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFODIIQDZBJKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469121 |

Source

|

| Record name | 2-(4-Chlorophenyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23182-19-6 |

Source

|

| Record name | 2-(4-Chlorophenyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1314368.png)

![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)

![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)

![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)